molecular formula C13H16O5 B8463488 Ethyl 3,5-dimethoxy-4-hydroxycinnamate

Ethyl 3,5-dimethoxy-4-hydroxycinnamate

Cat. No.: B8463488
M. Wt: 252.26 g/mol
InChI Key: DMQNLOWHFHPWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethoxy-4-hydroxycinnamate is a synthetic cinnamate derivative characterized by a 3,5-dimethoxy-4-hydroxy substitution pattern on the phenyl ring and an ethyl ester group at the carboxylic acid position. Its structural features confer unique physicochemical properties, including enhanced lipid solubility and stability compared to its non-esterified counterparts. Notably, derivatives like trolox 3,5-dimethoxy-4-hydroxycinnamate exhibit selective cytotoxicity against cancer cells while sparing normal tissues, highlighting its therapeutic promise .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3

InChI Key

DMQNLOWHFHPWEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The biological activity and applications of ethyl 3,5-dimethoxy-4-hydroxycinnamate are influenced by its substitution pattern and ester group. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues
Compound Substituents Ester Group Key Interactions/Properties Applications
This compound 3,5-dimethoxy, 4-hydroxy Ethyl Hydrolyzed by feruloyl esterase FAEA ; selective anticancer activity Pharmaceuticals, cosmetics
Methyl-3,5-dimethoxy-4-hydroxycinnamate 3,5-dimethoxy, 4-hydroxy Methyl Substrate for FAEA (higher activity than FAEB on methyl ferulate; Km = 0.76 mM for FAEA vs. 1.31 mM for FAEB) Enzyme substrate studies
3-Hydroxy-4-methoxycinnamic acid 3-hydroxy, 4-methoxy None Natural origin (Cinnamomum cassia); moderate antioxidant capacity Food additives, cosmetics
Caffeic acid 3,4-dihydroxy None Strong antioxidant but prone to oxidation; broad-spectrum applications Supplements, preservatives
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) 3,5-dimethoxy, 4-hydroxy None Metabolized by Sporobacter tennitidis only with yeast extract Microbial metabolism studies
Key Observations:
  • Ester Group Influence: The ethyl ester in this compound enhances stability and bioavailability compared to non-esterified forms like sinapic acid. Methyl esters (e.g., methyl-3,5-dimethoxy-4-hydroxycinnamate) exhibit distinct enzymatic kinetics, with FAEA showing higher affinity (lower Km) for methyl ferulate than FAEB .
  • Substitution Patterns : The 3,5-dimethoxy-4-hydroxy group reduces polarity, improving membrane permeability compared to dihydroxy analogues like caffeic acid. However, caffeic acid’s 3,4-dihydroxy structure confers stronger antioxidant activity .

Enzymatic and Microbial Interactions

This compound’s ethyl ester group influences its interaction with hydrolytic enzymes. In contrast, sinapic acid (the non-esterified form) is metabolized by Sporobacter tennitidis only in the presence of yeast extract, indicating microbial degradation pathways depend on auxiliary nutrients .

Antioxidant and Therapeutic Potential

Table 2: Antioxidant Efficacy and Therapeutic Profiles
Compound Antioxidant Strength Selectivity for Cancer Cells Stability
This compound High Yes (via derivatives like 1b) High
Caffeic acid Very high No Low
3-Hydroxy-4-methoxycinnamic acid Moderate No Moderate
  • This compound derivatives exhibit unique therapeutic profiles, combining antioxidant activity with cancer cell-specific cytotoxicity. This contrasts with caffeic acid, which lacks selectivity despite stronger antioxidant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethoxy-4-hydroxycinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethoxy-4-hydroxycinnamate

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